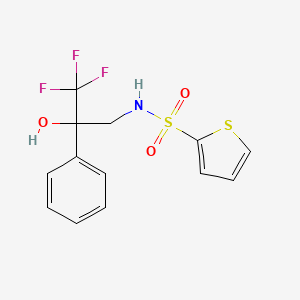

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide

Description

N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide (CAS: 1795413-42-1) is a sulfonamide derivative featuring a trifluorinated hydroxypropylphenyl backbone and a thiophene-2-sulfonamide moiety. Its molecular formula is C₁₃H₁₂F₃NO₃S₂, with a molecular weight of 351.36 g/mol .

Properties

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO3S2/c14-13(15,16)12(18,10-5-2-1-3-6-10)9-17-22(19,20)11-7-4-8-21-11/h1-8,17-18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOTVRCFEXXERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of specialized equipment and reagents to facilitate the reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Pharmaceuticals

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide shows promise as a drug candidate due to its structural features that enhance lipophilicity and biological activity. The sulfonamide moiety allows for interactions with various enzymes and receptors, which may inhibit their activity.

Case Study: Antimalarial Activity

Recent studies have highlighted the potential of trifluoromethyl-substituted sulfonamides as lead compounds for developing new antimalarial drugs. A study synthesized several derivatives with varying substituents to evaluate their efficacy against malaria, showing that the trifluoromethyl group significantly enhances biological activity against the target enzyme dihydropteroate synthase .

Materials Science

The compound is also explored in materials science for its applications in organic semiconductors and organic light-emitting diodes (OLEDs). Its unique electronic properties due to the trifluoromethyl and thiophene groups make it suitable for developing advanced materials with specific optical and electronic characteristics.

Application Table: Material Properties

| Material Type | Application | Key Features |

|---|---|---|

| Organic Semiconductors | Charge transport materials | High electron mobility |

| OLEDs | Light-emitting layers | Enhanced luminescence efficiency |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

Reaction Types and Conditions

| Reaction Type | Common Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Formation of carbonyl compounds |

| Reduction | LiAlH4, NaBH4 | Formation of amines |

| Substitution | Amines or thiols | Formation of substituted thiophene derivatives |

Potential Targets

- Enzymes involved in metabolic pathways.

- Receptors linked to disease processes.

- Cellular transport mechanisms.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The sulfonamide moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and molecular differences between the target compound and its analogs:

Analysis of Structural and Functional Implications

Sulfonamide vs. Acetamide Substitution

Replacing the sulfonamide group in the target compound with an acetamide moiety (as in 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide ) reduces acidity and hydrogen-bonding capacity. Sulfonamides (pKa ~10) are more acidic than acetamides (pKa ~15–17), which may influence binding to biological targets like enzymes or receptors . The acetamide analog’s lower molecular weight (329.30 vs. 351.36) could enhance membrane permeability but reduce solubility in polar solvents .

Aromatic Core Modifications

However, the addition of a difluoromethyl sulfonyl group increases steric bulk, which may reduce binding affinity in sterically constrained environments . In contrast, the chloro-thiophene sulfonamide (CAS: 1421483-74-0) replaces the trifluorophenyl group with a dimethylfuran moiety, altering electronic properties. The chlorine atom on the thiophene ring could enhance electrophilicity, while the furan group may improve metabolic stability due to reduced oxidative susceptibility .

Fluorination and Stereochemical Effects

The trifluoromethyl group in the target compound and its benzamide analog enhances lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration. However, stereochemistry plays a critical role: the (R)-enantiomer of N-(2-cyano-1-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide () shows distinct chromatographic retention times (36.2 min vs. 40.3 min for the minor enantiomer), suggesting enantioselective interactions in chiral environments . The absence of stereochemical data for the target compound limits direct comparisons but underscores the importance of chirality in optimizing pharmacokinetics.

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 392.4 g/mol. The compound features a trifluoromethyl group and a hydroxyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅F₃N₂O₂S |

| Molecular Weight | 392.4 g/mol |

| Functional Groups | Hydroxyl, Sulfonamide, Trifluoromethyl |

Research indicates that compounds similar to this compound can interact with various biological targets. Notably, they have been shown to activate ATP-sensitive potassium channels (KATP), which are crucial in regulating cellular excitability and neurotransmitter release.

Therapeutic Applications

- Anesthetic Properties : Analogues of this compound have demonstrated potential as oral general anesthetics. For instance, the related compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide has shown efficacy in reducing the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular effects .

- Anticonvulsant Activity : The same analogue exhibited potent anticonvulsant properties in various animal models, suggesting that derivatives of this compound may be effective in treating seizure disorders .

- Anticancer Potential : Preliminary studies indicate that compounds with similar structures may exhibit anticancer activity. For example, certain biphenyl derivatives showed significant cytotoxicity against human tumor cell lines .

Study 1: Anesthetic Efficacy

In a study evaluating the anesthetic properties of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide analogues, researchers found that these compounds reduced isoflurane MAC significantly while maintaining stable cardiovascular parameters. This suggests a favorable safety profile for clinical applications in anesthesia .

Study 2: Anticonvulsant Activity

Another study assessed the anticonvulsant effects of these compounds using maximal electroshock and subcutaneous metrazol models. The results demonstrated a therapeutic index indicating effective seizure control with minimal side effects .

Study 3: Anticancer Activity

Research on biphenyl derivatives showed that several compounds exhibited IC50 values between 19.41 µM and 29.27 µM against various cancer cell lines. These findings support the potential development of new anticancer agents based on the structural motifs present in this compound .

Q & A

Q. What are the recommended synthetic routes for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the hydroxy-phenylpropyl intermediate. Key steps include:

- Sulfonamide bond formation : Reacting thiophene-2-sulfonyl chloride with a trifluoro-hydroxy-phenylpropylamine intermediate under basic conditions (e.g., NaOH or EtN) .

- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the product with >95% purity, as impurities from trifluoromethyl groups can interfere with downstream applications .

- Condition optimization : Temperature (0–5°C for exothermic steps) and pH (neutral to slightly basic) are crucial to minimize side reactions like hydrolysis of the sulfonamide group .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- X-ray crystallography : Resolves the stereochemistry of the trifluoro-hydroxypropyl group and confirms sulfonamide bonding geometry (e.g., PDB ID: 6P05 for analogous thiophene-sulfonamide inhibitors) .

- NMR : -NMR quantifies trifluoromethyl group integrity, while -NMR identifies hydroxyl and aromatic protons .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~405.34 for CHFNOS) .

- Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity and binding .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

- Enzyme inhibition assays : Test against targets like BRD4 bromodomains (IC determination via fluorescence polarization) .

- Cellular viability assays : Use cancer cell lines (e.g., HCT-116 or HeLa) to assess cytotoxicity (MTT or ATP-luciferase assays) .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its enzyme inhibition mechanism?

The 2-hydroxy-2-phenylpropyl group’s stereochemistry (R/S configuration) determines spatial compatibility with hydrophobic pockets in targets like BRD4. Molecular docking (e.g., AutoDock Vina) shows that the (R)-enantiomer forms stronger hydrogen bonds with Asn140 and Tyr97 in BRD4, enhancing binding affinity (ΔG ≈ -9.2 kcal/mol vs. -7.8 kcal/mol for (S)) . Racemic mixtures may require chiral separation (e.g., chiral HPLC) to isolate bioactive enantiomers .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM) may arise from:

- Assay conditions : Differences in buffer pH (optimal range: 7.4–7.8) or ionic strength alter ionization of the sulfonamide group .

- Protein isoforms : BRD4 bromodomain 1 vs. bromodomain 2 may exhibit varying ligand-binding kinetics .

- Compound stability : Hydrolysis of the trifluoro-hydroxy group under acidic conditions (e.g., in lysosomes) reduces efficacy in cellular assays . Validate results via orthogonal assays (e.g., SPR + cellular reporter systems).

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug modification : Acetylation of the hydroxyl group enhances membrane permeability (logP increases from 2.1 to 3.4) .

- Formulation : Nanoemulsions or cyclodextrin complexes improve aqueous solubility (from <10 µg/mL to >100 µg/mL) .

- Metabolic stability : Liver microsome assays identify oxidative degradation hotspots; fluorination at the phenyl ring reduces CYP450-mediated metabolism .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Thiophene ring substitution : Replacing sulfur with oxygen (furan) reduces π-stacking with Tyr139 in BRD4, decreasing potency by ~10-fold .

- Trifluoromethyl group : Removal eliminates hydrophobic interactions with Pro82, increasing IC from 0.3 µM to 8.2 µM .

- Hydroxyl group methylation : Blocks hydrogen bonding with Asn140, abolishing activity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.